molecular formula C11H22N2O3 B6245611 tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate CAS No. 2101218-75-9

tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate

Cat. No.: B6245611
CAS No.: 2101218-75-9
M. Wt: 230.3
InChI Key:
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Description

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the piperidine ring. This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of Functional Groups: The amino and methoxy groups are introduced through selective functionalization reactions. For example, the amino group can be introduced via reductive amination, while the methoxy group can be added through nucleophilic substitution.

    tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality. This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso derivatives, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate: has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is structurally similar but contains a chloro and dihydroxy group instead of the amino and methoxy groups.

    tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a methoxy group.

Uniqueness

Properties

CAS No.

2101218-75-9

Molecular Formula

C11H22N2O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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